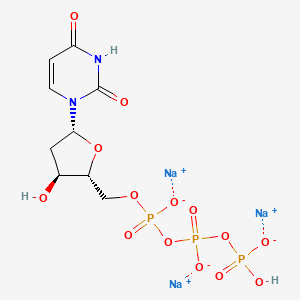

dUTP (trisodium)

Description

BenchChem offers high-quality dUTP (trisodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dUTP (trisodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H12N2Na3O14P3 |

|---|---|

Molecular Weight |

534.09 g/mol |

IUPAC Name |

trisodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H15N2O14P3.3Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |

InChI Key |

ZRBIYZSADNSZMR-MILVPLDLSA-K |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Deoxyuridine Triphosphate Dutp in Core Cellular Processes

Fundamental Role of dUTP as a Pyrimidine (B1678525) Nucleotide Metabolite

Deoxyuridine triphosphate is a key intermediate in the de novo synthesis of dTTP, one of the four essential building blocks of DNA. The metabolic pathway involves the conversion of other nucleotides to dUTP, which is then promptly acted upon by enzymes to produce the precursors for thymidine (B127349) synthesis. The primary route for dUTP synthesis involves the phosphorylation of deoxyuridine diphosphate (B83284) (dUDP). Ribonucleotide reductase (RNR) catalyzes the reduction of uridine (B1682114) diphosphate (UDP) to dUDP, which is then phosphorylated to dUTP. Another pathway for dUTP generation is through the deamination of deoxycytidine triphosphate (dCTP), a reaction catalyzed by dCTP deaminase.

Once formed, dUTP serves as the immediate substrate for the enzyme dUTP pyrophosphatase (dUTPase). This enzyme catalyzes the rapid hydrolysis of dUTP into deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate. wikipedia.org This reaction is pivotal for two main reasons: it prevents the accumulation of dUTP, and it generates dUMP, the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP). The conversion of dUMP to dTMP is catalyzed by thymidylate synthase, which methylates dUMP to form dTMP. Subsequently, dTMP is phosphorylated to dTDP and then to dTTP, which can be incorporated into DNA. This metabolic sequence underscores the essential role of dUTP as a transient but vital metabolite in the pyrimidine nucleotide biosynthesis pathway. researchgate.net

Interactive Data Table: Key Enzymes in dUTP Metabolism

| Enzyme | Substrate(s) | Product(s) | Cellular Role |

| Ribonucleotide Reductase (RNR) | UDP | dUDP | Reduces ribonucleotides to deoxyribonucleotides. |

| dCTP Deaminase | dCTP | dUTP, NH3 | Converts dCTP to dUTP. |

| Nucleoside Diphosphate Kinase | dUDP, ATP | dUTP, ADP | Phosphorylates dUDP to dUTP. |

| dUTP Pyrophosphatase (dUTPase) | dUTP, H₂O | dUMP, PPi | Hydrolyzes dUTP to prevent its incorporation into DNA and produce dUMP. wikipedia.org |

| Thymidylate Synthase (TS) | dUMP, 5,10-methylenetetrahydrofolate | dTMP, dihydrofolate | Methylates dUMP to form dTMP. |

Centrality of dUTP Homeostasis for Genomic Integrity

The maintenance of a low intracellular concentration of dUTP is critical for preserving the integrity of the genome. Most DNA polymerases cannot efficiently distinguish between dUTP and dTTP, leading to the potential for dUTP to be misincorporated into newly synthesized DNA strands in place of dTTP. nih.gov The incorporation of uracil (B121893) into DNA can have significant consequences for genomic stability.

The primary defense against the accumulation of dUTP is the enzyme dUTPase. This enzyme exhibits a high substrate specificity and catalytic efficiency, rapidly hydrolyzing dUTP to dUMP and pyrophosphate. nih.gov The indispensability of the gene encoding dUTPase has been demonstrated in a variety of organisms, including Escherichia coli, yeast, and mice, highlighting its essential role in cell viability. mdpi.comresearchgate.net The absence or inhibition of dUTPase activity leads to an increase in the intracellular dUTP pool, which in turn elevates the dUTP/dTTP ratio. wikipedia.org This shift in nucleotide balance increases the frequency of uracil incorporation into DNA.

When uracil is present in DNA, it is recognized and removed by the base excision repair (BER) pathway. The process is initiated by the enzyme uracil-DNA glycosylase (UNG), which cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. wikipedia.orgnih.gov While UNG is efficient at removing uracil from both U:A and U:G pairs, the subsequent repair process can be problematic if uracil incorporation is excessive. nih.gov A futile cycle of misincorporation and repair can lead to the accumulation of single-strand breaks and, if two opposing uracil residues are repaired simultaneously, double-strand breaks. reed.edu This can result in chromosomal fragmentation, activation of DNA damage checkpoints, and ultimately, cell death.

Research has shown that a significant expansion of the dUTP pool is associated with DNA damage and a loss of cell viability. core.ac.uk Furthermore, cells deficient in DCTPP1, an enzyme that can hydrolyze dCTP, exhibit an increased dCTP pool, reduced levels of dTTP, and a notable appearance of a dUTP pool, leading to a higher propensity for uracil misincorporation and a mutator phenotype. researchgate.net

Interactive Data Table: Comparison of dUTP and dTTP Concentrations in Human Cells

| Cell Type | Condition | dUTP Concentration (µM) | dTTP Concentration (µM) | dUTP/dTTP Ratio | Reference |

| Primary Macrophages | - | Not specified, but lower than activated PBMCs | 0.05 | Not specified, but assumed to be low | researchgate.net |

| Activated PBMCs | - | Not specified | 16 | Not specified | researchgate.net |

| Mouse Balb/3T3 Fibroblasts | Logarithmically growing | Not specified, but dNTPs are higher than in quiescent cells | Higher than in quiescent cells | Not specified | |

| Mouse Balb/3T3 Fibroblasts | Quiescent (serum starved) | Not specified, but dNTPs are lower than in growing cells | Lower than in growing cells | Not specified |

Interactive Data Table: Kinetic Parameters of dUTPase from Different Organisms

| Organism | K_m (µM) for dUTP | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Escherichia coli | ~0.1 (at neutral pH) | 6-9 | ~1 x 10⁸ | nih.gov |

| Saccharomyces cerevisiae | Not specified, but shows positive cooperativity | Not specified | Not specified | nih.gov |

| Dugesia ryukyuensis (planarian) | 4.0 | 34 | 8.5 x 10⁶ | researchgate.netresearchgate.net |

Deoxynucleotide Triphosphate Dntp Pool Homeostasis and Dutp Metabolic Pathways

dUTP Biosynthesis Pathways within the dNTP Pool

A pivotal enzyme in the de novo synthesis of all deoxyribonucleotides is ribonucleotide reductase (RNR). libretexts.orgwikipedia.orgresearchgate.net RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) into their corresponding deoxyribonucleoside diphosphates (dNDPs) by reducing the 2'-hydroxyl group of the ribose sugar. wikipedia.orgresearchgate.net Specifically, RNR acts on uridine (B1682114) diphosphate (B83284) (UDP) to produce deoxyuridine diphosphate (dUDP). baseclick.eulibretexts.orgwikipedia.org This reaction is a critical control point, as RNR activity is tightly regulated to ensure a balanced supply of dNTPs for DNA synthesis. nih.govlibretexts.org

The catalytic mechanism of RNR is complex, involving a free radical mechanism. wikipedia.org The enzyme is composed of two subunits, R1 (the large subunit) and R2 (the small subunit), which work together to facilitate the reduction of the ribonucleotide substrate. libretexts.org The activity of RNR is allosterically regulated by the binding of nucleotide triphosphates, which ensures that the production of dNTPs is matched with cellular demand. libretexts.org For instance, high levels of dTTP can inhibit the reduction of pyrimidine (B1678525) diphosphates like UDP, while stimulating the reduction of purine (B94841) diphosphates. libretexts.org

Table 1: Substrates and Products of Ribonucleotide Reductase (RNR)

| Substrate (Ribonucleoside Diphosphate) | Product (Deoxyribonucleoside Diphosphate) |

| Uridine Diphosphate (UDP) | Deoxyuridine Diphosphate (dUDP) |

| Cytidine Diphosphate (CDP) | Deoxycytidine Diphosphate (dCDP) |

| Adenosine Diphosphate (ADP) | Deoxyadenosine Diphosphate (dADP) |

| Guanosine Diphosphate (GDP) | Deoxyguanosine Diphosphate (dGDP) |

This table illustrates the central role of RNR in producing the deoxyribonucleoside diphosphate precursors for all four DNA bases. libretexts.orgwikipedia.org

Following the production of dUDP by RNR, the next step in the biosynthesis of dUTP is phosphorylation. The enzyme nucleoside diphosphate kinase (NDK) catalyzes the transfer of a phosphate (B84403) group from a nucleoside triphosphate, typically ATP, to dUDP, resulting in the formation of dUTP. baseclick.eunih.govbiorxiv.org This reaction is generally reversible. nih.gov

This phosphorylation step is crucial as it generates the direct precursor that can either be incorporated into DNA or be channeled into the synthesis of deoxythymidine triphosphate (dTTP). baseclick.eubiorxiv.org The efficiency of this step can influence the intracellular ratio of dUTP to dTTP, a critical factor for maintaining genomic stability. biorxiv.org

The biosynthesis of dUTP is not an isolated pathway but is deeply integrated with the broader de novo synthesis of pyrimidine and purine nucleotides. nih.govnih.gov The initial substrates for the pyrimidine pathway, such as carbamoyl phosphate and aspartate, are common to the synthesis of all pyrimidine ribonucleotides (UTP and CTP). nih.govcreative-proteomics.com UMP is the first pyrimidine nucleotide produced, which is then phosphorylated to UDP and subsequently to UTP. nih.gov UDP serves as the direct substrate for RNR to produce dUDP, linking ribonucleotide and deoxyribonucleotide metabolism. libretexts.org

dUTP Catabolism: The Critical Role of dUTPase

To prevent the harmful incorporation of uracil (B121893) into DNA, cells have a highly efficient enzyme called dUTP pyrophosphatase, commonly known as dUTPase. acs.orgnih.govnih.gov This enzyme plays a central role in maintaining a low intracellular concentration of dUTP. patsnap.com

dUTPase catalyzes the rapid and specific hydrolysis of dUTP into deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate (PPi). benthamdirect.comresearchgate.netwikipedia.orgreactome.org The enzyme demonstrates a high degree of specificity for dUTP, effectively distinguishing it from other deoxynucleotides and ribonucleotides. acs.orgnih.gov

The catalytic mechanism involves a nucleophilic attack on the α-phosphate of dUTP by a water molecule. acs.orgnih.govresearchgate.net This reaction is facilitated by a magnesium ion (Mg2+) that coordinates with the phosphate chain of the dUTP substrate. acs.orgnih.govresearchgate.net dUTPases are typically homotrimeric enzymes, where the active sites are formed by conserved residues contributed by all three subunits. acs.orgnih.govwikipedia.org This unique structural arrangement is crucial for its catalytic efficiency and substrate specificity. acs.orgnih.gov

Table 2: dUTPase-Catalyzed Reaction

| Substrate(s) | Enzyme | Product(s) |

| dUTP + H₂O | dUTPase | dUMP + PPi |

This table summarizes the hydrolytic reaction that efficiently removes dUTP from the cellular nucleotide pool. benthamdirect.comresearchgate.netwikipedia.orgreactome.org

The action of dUTPase serves two critical and interconnected functions within the cell. nih.govpatsnap.comwikipedia.org

First, by producing dUMP, dUTPase provides the essential and sole precursor for the de novo synthesis of thymidylate (dTMP). patsnap.combenthamdirect.comresearchgate.netmdpi.com The enzyme thymidylate synthase (TS) then catalyzes the methylation of dUMP to form dTMP. benthamdirect.comresearchgate.net dTMP is subsequently phosphorylated to form dTTP, one of the four essential building blocks of DNA. wikipedia.org This role highlights dUTPase as a key player in ensuring the availability of thymine (B56734) for DNA replication. patsnap.com

Second, dUTPase acts as a sanitizing agent for the dNTP pool. researchgate.net DNA polymerases generally cannot effectively distinguish between dUTP and dTTP, and will incorporate uracil into DNA if dUTP is present at significant levels. acs.orgnih.govnih.gov The incorporation of uracil can lead to mutations and DNA strand breaks during subsequent repair attempts. patsnap.combenthamdirect.com By maintaining a very low dUTP/dTTP ratio, dUTPase minimizes the frequency of uracil incorporation, thereby safeguarding the integrity and stability of the genome. patsnap.commdpi.comnih.gov This sanitization function is vital for preventing futile cycles of DNA repair that can be detrimental to the cell. benthamdirect.comwikipedia.org

Orchestration of dNTP Pool Balance

The maintenance of a balanced and adequate supply of deoxynucleotide triphosphates (dNTPs) is fundamental for preserving genome integrity during DNA replication and repair. nih.govfrontiersin.org Cellular dNTP pools are meticulously regulated to ensure that the four canonical dNTPs—deoxyadenosine triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP)—are available at appropriate concentrations and ratios. frontiersin.orgnih.gov Disruptions in this delicate balance, whether through depletion or excess of any particular dNTP, can lead to increased mutation rates, replication stress, and genomic instability. frontiersin.orgmdpi.com The homeostasis of the dNTP pool is achieved through a complex and highly orchestrated interplay of synthesis, salvage, and degradation pathways that are responsive to the cell's metabolic state and proliferative status. nih.govbiologists.com

Deoxyuridine triphosphate (dUTP), while not a canonical building block of DNA, is a critical intermediate in dNTP metabolism. nih.govbiologists.combaseclick.eu It is synthesized during the de novo pathway and serves as a precursor for dTTP synthesis. nih.gov However, its structural similarity to dTTP means it can be erroneously incorporated into DNA by polymerases. nih.gov To prevent this potentially mutagenic event, cells maintain very low intracellular levels of dUTP through the action of the enzyme dUTPase, which efficiently hydrolyzes dUTP to dUMP. baseclick.eunih.gov This tight regulation underscores the importance of controlling the entire dNTP pool, including metabolic intermediates like dUTP, to ensure faithful DNA synthesis.

Interdependent Regulation of Biosynthesis, Salvage, and Catabolism Pathways

The cellular dNTP pool is maintained by the coordinated action of three distinct but interconnected pathways: de novo biosynthesis, nucleoside salvage, and nucleotide catabolism. nih.govbiologists.com This tripartite system ensures that dNTPs can be produced, recycled, or degraded according to cellular needs, providing a robust mechanism for maintaining homeostasis.

De Novo Biosynthesis: This pathway synthesizes dNTPs from simpler precursor molecules. The process begins with the conversion of ribonucleoside diphosphates (NDPs) to their deoxy- forms (dNDPs) by the enzyme ribonucleotide reductase (RNR). nih.govnih.gov This reaction is the rate-limiting step in de novo synthesis. nih.govpnas.org The resulting dNDPs are then phosphorylated to become active dNTPs. nih.gov The synthesis of dTTP is unique in that it involves the conversion of dUMP, which can be generated from dUTP hydrolysis by dUTPase or from dCMP deamination, to dTMP by thymidylate synthase. nih.govnih.gov

Nucleoside Salvage: This pathway recycles pre-existing deoxynucleosides, obtained from intracellular nucleotide degradation or extracellular sources, back into the dNTP pool. nih.govbiologists.com Key enzymes in this pathway, such as thymidine (B127349) kinase (TK) and deoxycytidine kinase (DCK), phosphorylate deoxynucleosides to form deoxynucleoside monophosphates (dNMPs), which are subsequently converted to dNTPs. nih.gov The salvage pathway is particularly important in non-dividing cells or for supplementing the de novo pathway during rapid DNA synthesis. mdpi.com Regulation of the salvage pathway plays a role in maintaining the balance of cellular dNTP pools, and its dysregulation can precede apoptosis. nih.gov

Nucleotide Catabolism: This pathway involves the degradation of dNTPs, which is crucial for preventing their over-accumulation and for maintaining low dNTP levels in non-proliferating cells. nih.govmdpi.com A key enzyme in this process is the dNTP triphosphohydrolase, Sterile Alpha Motif and Histidine-Aspartic Acid Domain-Containing Protein 1 (SAMHD1), which hydrolyzes dNTPs into their constituent deoxynucleosides and inorganic tripolyphosphate. nih.govnih.gov Additionally, dUTPase plays a critical catabolic role by specifically hydrolyzing dUTP, thereby preventing its accumulation and incorporation into DNA. baseclick.eu

The interdependence of these pathways allows the cell to dynamically adjust dNTP levels. For example, products of one pathway can allosterically regulate enzymes in another, ensuring a coordinated response to cellular signals and metabolic changes.

| Pathway | Primary Function | Key Enzymes |

| De Novo Biosynthesis | Synthesizes dNTPs from ribonucleotide precursors. | Ribonucleotide Reductase (RNR), Thymidylate Synthase (TS), dUTPase (DUT) |

| Nucleoside Salvage | Recycles deoxynucleosides into the dNTP pool. | Thymidine Kinase (TK), Deoxycytidine Kinase (DCK), Deoxyguanosine Kinase (DGK) |

| Nucleotide Catabolism | Degrades dNTPs to maintain low levels and prevent excess. | SAMHD1, 5'-nucleotidases |

Mechanisms Controlling dNTP Pool Size and Composition

The precise control of dNTP pool size and the stoichiometric balance among the four dNTPs are achieved through multiple regulatory mechanisms that operate at different levels, from gene transcription to enzyme activity. nih.gov These mechanisms ensure that dNTP production is tightly coupled to the demands of the cell cycle, particularly the S phase, when DNA replication occurs. nih.gov

A primary control point is the allosteric regulation of Ribonucleotide Reductase (RNR), the enzyme catalyzing the rate-limiting step of de novo synthesis. nih.govoregonstate.edu The activity and substrate specificity of RNR are modulated by the binding of nucleotide effectors to two distinct allosteric sites on its large subunit: nih.gov

Substrate Specificity Site: The binding of different dNTPs (dATP, dGTP, dTTP) to this site determines which ribonucleotide substrate (CDP, UDP, GDP, or ADP) will be reduced. nih.gov This complex cross-regulation ensures the balanced production of all four dNTPs. For instance, high levels of dTTP promote the reduction of GDP, leading to increased dGTP synthesis. biologists.com

Another critical layer of regulation is the cell cycle-dependent expression of key enzymes. The transcription of genes encoding RNR subunits is typically low in the G0/G1 phases and peaks during the S phase to meet the high demand for dNTPs for DNA replication. nih.gov Similarly, the expression of other enzymes involved in dTTP synthesis, such as thymidylate synthase and the nuclear isoform of dUTPase, is also induced during the S phase. nih.gov The activity of dUTPase, in particular, increases at the G1/S boundary and remains high throughout the S phase, highlighting its crucial role in managing dUTP levels during active DNA synthesis. nih.gov

Finally, the subcellular localization of enzymes and the degradation of regulatory proteins also contribute to controlling dNTP pools. For example, certain RNR subunits are degraded outside of the S phase to keep dNTP levels low. mdpi.com These multifaceted control mechanisms collectively ensure that the dNTP pool is maintained at the optimal size and composition required for high-fidelity DNA synthesis and genome stability. frontiersin.org

| Regulatory Mechanism | Target Enzyme(s) | Effect on dNTP Pool |

| Allosteric Regulation | Ribonucleotide Reductase (RNR) | Controls overall pool size (via ATP/dATP binding) and maintains balance among the four dNTPs (via dNTP binding). |

| Transcriptional Control | RNR, Thymidylate Synthase, dUTPase | Increases enzyme levels during S phase to boost dNTP supply for DNA replication. |

| Protein Degradation | RNR subunits, Thymidine Kinase | Reduces dNTP synthesis outside of S phase by degrading key enzymes. |

| Enzyme Activity Modulation | dUTPase | Activity peaks in S phase to prevent dUTP accumulation and misincorporation into DNA. |

Influence of Sterile Alpha Motif and Histidine-Aspartic Acid Domain-Containing Protein 1 (SAMHD1) on dNTP Levels

Sterile Alpha Motif and Histidine-Aspartic Acid Domain-Containing Protein 1 (SAMHD1) has been identified as a major regulator of intracellular dNTP concentrations in mammalian cells. nih.govpnas.orgnih.gov It functions as a dNTP triphosphohydrolase (dNTPase), catalyzing the hydrolysis of dNTPs into deoxynucleosides and inorganic tripolyphosphate. nih.govnih.govspandidos-publications.com This catabolic activity allows SAMHD1 to directly reduce the size of the cellular dNTP pool. pnas.orgresearchgate.net

The primary biological function of SAMHD1 appears to be the maintenance of low dNTP levels in non-proliferating cells, such as quiescent cells and terminally differentiated cells like macrophages and dendritic cells. nih.govnih.gov By depleting the dNTP pool in these cells, SAMHD1 creates an environment that is non-permissive for the replication of retroviruses, such as HIV-1, which require dNTPs for reverse transcription of their RNA genomes. nih.govpnas.org

The activity of SAMHD1 itself is subject to allosteric regulation. It is activated by binding GTP and a dNTP (the activator) at its allosteric sites, which promotes the formation of a catalytically active tetramer. pnas.org This regulatory mechanism allows the enzyme to sense the levels of cellular nucleotides and modulate its dNTPase activity accordingly.

In proliferating cells, the function of SAMHD1 is tightly regulated by the cell cycle. During the S phase, when high levels of dNTPs are required for DNA replication, SAMHD1 is phosphorylated by cyclin-dependent kinases (CDKs), which inhibits its dNTPase activity and prevents it from depleting the necessary DNA precursors. mdpi.com Conversely, outside of the S phase, SAMHD1 is active and helps to keep dNTP levels low. mdpi.comnih.gov Down-regulation or inactivation of SAMHD1 leads to an increase in intracellular dNTP pools. nih.gov This demonstrates that SAMHD1 is a crucial component of the cellular machinery that governs dNTP homeostasis, working in concert with synthetic and salvage pathways to precisely control the availability of DNA building blocks. nih.govspandidos-publications.com

Molecular Mechanisms of Dutp Mediated Genomic Instability

Misincorporation of Uracil (B121893) into DNA by DNA Polymerases

The primary reason for the misincorporation of uracil into DNA is the inability of most replicative DNA polymerases to effectively distinguish between dUTP and dTTP. nih.govnih.gov These two nucleotide triphosphates are structurally very similar, with the only difference being a methyl group at the C5 position of the pyrimidine (B1678525) ring in thymine (B56734), which is absent in uracil. scienceinschool.org This subtle structural difference is often insufficient for the active site of a DNA polymerase to reject dUTP. nih.gov Consequently, the rate of uracil incorporation is largely influenced by the intracellular concentration ratio of dUTP to dTTP. nih.govnih.gov When the dUTP/dTTP ratio is elevated, for instance due to deficiencies in folate metabolism which is crucial for the conversion of dUMP to dTMP, the frequency of dUTP misincorporation increases significantly. nih.govnih.gov It has been estimated that in normal human lymphoblasts, less than one dUMP molecule is incorporated for every 100,000 dTMP molecules, but this rate can rise dramatically under conditions of nucleotide pool imbalance. oup.com

Table 1: Factors Influencing dUTP Misincorporation

| Factor | Description | Consequence |

| dUTP/dTTP Ratio | The relative concentration of dUTP to dTTP in the cellular nucleotide pool. nih.gov | A higher ratio increases the probability of DNA polymerase selecting dUTP for incorporation opposite adenine (B156593). nih.govnih.gov |

| DNA Polymerase Fidelity | The inherent ability of a DNA polymerase to select the correct nucleotide. nih.gov | Most DNA polymerases show poor discrimination between the structurally similar dUTP and dTTP. nih.gov |

| dUTPase Activity | The enzyme dUTPase hydrolyzes dUTP to dUMP, reducing the dUTP pool. nih.gov | Low dUTPase activity leads to higher cellular dUTP concentrations and increased misincorporation. nih.gov |

Unlike the highly mutagenic U:G mispair, the U:A base pair resulting from dUTP misincorporation is not inherently mutagenic, as uracil pairs with adenine through two hydrogen bonds, similar to thymine. nih.govscienceinschool.org During subsequent rounds of replication, a U:A pair would lead to the formation of one U:A and one T:A pair, preserving the genetic sequence. nih.gov However, the presence of U:A pairs is not benign. The lack of the C5-methyl group in uracil compared to thymine leads to decreased thermodynamic stability and increased dynamics of the DNA duplex. nih.govnih.gov While this does not grossly alter the local B-DNA conformation, it can impact DNA transactions. nih.govnih.gov For example, the presence of dU/A pairs in transcriptional templates has been shown to inhibit promoter binding and transcription initiation, and can even have mutagenic effects on transcription by RNA polymerase II. nih.gov The most significant consequence of uracil in DNA, however, is its recognition by the cell's repair machinery, which can lead to cytotoxic DNA strand breaks if overwhelmed. nih.govnih.gov

Uracil DNA Glycosylase (UNG)-Initiated Base Excision Repair (BER) of Uracilated DNA

To counteract the presence of uracil in the genome, cells have evolved a highly efficient DNA repair mechanism known as Base Excision Repair (BER). wikipedia.orgnih.gov This pathway is initiated by a family of enzymes called uracil-DNA glycosylases (UDGs). wikipedia.orgnih.gov In humans, the primary enzyme responsible for removing uracil from both U:A and U:G pairs in nuclear DNA is Uracil N-Glycosylase (UNG, specifically the UNG2 isoform). nih.govnih.govoup.com

The BER pathway begins when UNG scans the DNA and recognizes the uracil base. kenyon.edu The enzyme then flips the uracil base out of the DNA helix and into its active site. nih.govnih.gov There, UNG catalyzes the cleavage of the N-glycosidic bond that links the uracil base to the deoxyribose sugar backbone. nih.govwikipedia.org This action removes the uracil base, leaving behind an apurinic/apyrimidinic (AP) site, also known as an abasic site. nih.govresearchgate.net This AP site is a lesion in itself, as it is non-instructive for DNA polymerases and can block replication and transcription. nih.govnih.gov The generation of AP sites is a critical intermediate step in the repair process. researchgate.netnih.gov The efficiency of UNG is remarkable, with the enzyme capable of removing thousands of uracil residues from the genome daily. wikipedia.org

Following the creation of an AP site by UNG, the BER pathway proceeds with the processing of this intermediate lesion. researchgate.netnih.gov The primary enzyme responsible for this next step is AP Endonuclease 1 (APE1) in humans. pnas.orgresearchgate.net APE1 recognizes the AP site and incises the phosphodiester backbone immediately 5' to the baseless site. researchgate.netmdpi.com This cleavage generates a single-strand break with a 3'-hydroxyl (3'-OH) group and a 5'-deoxyribose phosphate (B84403) (dRP) residue. researchgate.netnih.gov

This processed nick is then recognized by a DNA polymerase, typically DNA polymerase β (Pol β) in the short-patch BER pathway. researchgate.netoup.com Pol β performs two functions: it first removes the 5'-dRP residue via its lyase activity and then fills the one-nucleotide gap by incorporating the correct nucleotide (in this case, a thymine). nih.govoup.com Finally, the remaining nick in the DNA backbone is sealed by a DNA ligase, such as DNA Ligase III (in complex with XRCC1) or DNA Ligase I, completing the repair process and restoring the integrity of the DNA strand. nih.gov

Table 2: Key Enzymes in Uracil Base Excision Repair (BER)

| Enzyme | Abbreviation | Function |

| Uracil-DNA Glycosylase | UNG/UDG | Recognizes and excises uracil from DNA, creating an abasic (AP) site. nih.govwikipedia.org |

| AP Endonuclease 1 | APE1 | Cleaves the phosphodiester backbone 5' to the AP site. researchgate.netmdpi.com |

| DNA Polymerase β | Pol β | Removes the 5'-dRP flap and synthesizes new DNA to fill the gap. researchgate.netoup.com |

| DNA Ligase I/III | Lig I/III | Seals the final nick in the DNA backbone to complete the repair. nih.gov |

Impact on DNA Replication Fidelity and Dynamics

The continuous cycle of dUTP misincorporation and subsequent BER can have a profound impact on the fidelity and dynamics of DNA replication, ultimately contributing to genomic instability. nih.govoup.comnih.gov While the BER pathway is generally accurate, an excessive load of uracil in DNA can overwhelm the repair machinery. nih.gov This can lead to the persistence of AP sites or single-strand break intermediates, which are more deleterious than the original U:A pair. nih.govoup.com If a replication fork encounters such lesions, it can stall or collapse, leading to the formation of highly toxic double-strand breaks (DSBs). nih.govnih.gov

Furthermore, imbalances in the dNTP pools, which lead to increased dUTP incorporation, can directly affect replication dynamics by slowing or stalling replication forks. biologists.combiorxiv.org This phenomenon, known as replication stress, is a hallmark of cancer cells and a major driver of genomic instability. biologists.comoncohemakey.com The futile cycle of uracil incorporation and excision can also lead to an accumulation of DNA fragments, particularly if multiple repair events occur in close proximity on opposing strands. nih.govnih.gov This can result in chromosomal fragmentation and large-scale genomic rearrangements. nih.govnih.gov Therefore, while the cellular mechanisms to handle dUTP are essential, their saturation or dysregulation transforms dUTP from a simple base substitution issue into a potent source of complex genomic instability. nih.govbiologists.com

Induction of DNA Damage Response and Replication Stress

The presence of elevated intracellular pools of 2'-deoxyuridine, 5'-triphosphate (dUTP) represents a significant threat to genomic integrity. The misincorporation of uracil into DNA, in place of thymine, triggers a cascade of cellular responses aimed at identifying and repairing the lesion, but this process itself can lead to profound genomic instability, primarily through the induction of the DNA Damage Response (DDR) and replication stress. biorxiv.orgbiorxiv.orgoup.comnih.gov

When cellular mechanisms for maintaining a low dUTP/dTTP ratio are overwhelmed or compromised, such as through the inhibition or downregulation of dUTP pyrophosphatase (dUTPase), DNA polymerases frequently misincorporate dUTP into the genome during replication. biorxiv.orgbiorxiv.orgwikipedia.org This event is not benign; the presence of uracil in the DNA template is a direct cause of replication stress. biorxiv.orgbiorxiv.org Studies have demonstrated that the intentional increase of genomic uracil, either by dUTPase depletion or direct supplementation of dUTP, impedes the progression of replication forks. biorxiv.orgbiorxiv.org This fork stalling is a classic sign of replication stress and activates the Ataxia telangiectasia and Rad3-related protein (ATR) signaling pathway, a master regulator of the DDR in response to single-stranded DNA (ssDNA) gaps and stalled forks. biorxiv.orgbiorxiv.orgnih.gov

The processing of uracil in DNA is initiated by uracil-DNA glycosylase (UNG), which excises the uracil base, creating an abasic (AP) site. biorxiv.orgnih.gov While this is the first step in base excision repair (BER), the accumulation of these intermediates or the attempt to repair them during active replication can lead to the formation of ssDNA gaps and DNA strand breaks, further exacerbating replication stress. biorxiv.orgnih.govnih.govresearchgate.net Research indicates that even unprocessed genomic uracil can impede replication forks and induce the formation of ssDNA gaps, a process dependent on the primase-polymerase PrimPol. biorxiv.org

The cellular response to this dUTP-induced damage is multifaceted. The p53 tumor suppressor protein can modulate the expression of dUTPase, suggesting a feedback loop where DNA damage can influence nucleotide pool regulation. oup.com If the damage is extensive, the DDR can trigger cell cycle arrest to allow time for repair or, if the damage is irreparable, induce apoptosis. oup.comnih.gov The repair of dUTP-induced lesions heavily relies on the BER and Homologous Recombination (HR) pathways, and deficiencies in these repair systems render cells highly susceptible to the cytotoxic effects of uracil misincorporation. nih.gov

Table 1: Research Findings on dUTP-Induced DNA Damage Response and Replication Stress

| Finding | Experimental Context | Implication | References |

| Replication Fork Slowing | dUTPase knockdown in human U2OS cells. | Increased dUTP/dTTP ratio directly interferes with and slows replication fork progression. | biorxiv.orgbiorxiv.org |

| ATR Pathway Activation | Supplementation of dUTP in cells; UNG knockdown. | Uracil-induced ssDNA gaps activate the ATR checkpoint, which is crucial for repairing these lesions. | biorxiv.orgbiorxiv.org |

| Genomic Uracil as a Stress Source | U-comet assays in cells with exogenous dUTP. | Unprocessed uracil in the genome is a direct source of replication stress, independent of its excision. | biorxiv.orgbiorxiv.org |

| Role of p53 | Overexpression of p53 in response to DNA-damaging agents. | The tumor suppressor p53 can transcriptionally repress dUTPase, potentially increasing dUTP pools in response to stress. | oup.com |

| Dependence on BER and HR | Genetically modified chicken DT40 cells and siRNA-treated HeLa cells. | Base Excision Repair (BER) and Homologous Recombination (HR) are the major pathways that protect cells from damage induced by uracil misincorporation. | nih.gov |

Association with Mutagenesis and DNA Damage

The accumulation and misincorporation of dUTP into DNA is intrinsically mutagenic and a direct source of DNA damage. oup.comnih.govresearchgate.net The process begins with the substitution of uracil for thymine, creating a U:A base pair. While structurally similar to a T:A pair, it is recognized as an error by the cell's DNA repair machinery. The primary pathway for removing uracil from DNA is the Base Excision Repair (BER) pathway, initiated by Uracil-DNA Glycosylase (UNG). nih.govresearchgate.net

UNG cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar, generating an apurinic/apyrimidinic (AP) site. nih.govnih.gov This AP site is a non-instructional lesion; it does not provide a template for the correct nucleotide to be inserted during subsequent DNA synthesis. This intermediate is itself a form of DNA damage and is highly mutagenic if not properly repaired. The subsequent steps of BER involve an AP endonuclease, a DNA polymerase, and a DNA ligase to restore the correct sequence. However, repeated cycles of uracil incorporation and excision can lead to an accumulation of DNA strand breaks, which are cytotoxic and genetically destabilizing. nih.govresearchgate.net This "futile repair cycle" is a significant mechanism of cell killing induced by chemotherapeutic agents that target thymidylate synthesis, thereby increasing the dUTP pool. nih.govresearchgate.net

The processing of dUTP-derived uracil in DNA is a significant source of point mutations and can also lead to more complex mutations, including frameshifts. nih.gov Frameshift mutations, which involve the insertion or deletion of nucleotides, are particularly deleterious as they can alter the reading frame of a gene, often leading to a complete loss of protein function. nih.gov

Research in yeast has shown a direct link between highly activated transcription and an increased rate of dUTP incorporation. nih.gov In this context, the removal of the incorporated uracil leads to AP sites. The bypass of these AP sites is often handled by specialized, error-prone translesion synthesis (TLS) DNA polymerases. nih.gov One proposed mechanism suggests that after UNG removes the uracil, the bypass of the resulting AP site by a TLS polymerase, such as DNA polymerase zeta (Polζ), can be inaccurate. nih.gov For instance, the specific insertion of a dCTP opposite the AP site, followed by replication slippage in a repetitive sequence, can result in a complex mutation that includes both a base substitution and a frameshift. nih.gov

While mismatch repair (MMR) systems are primarily responsible for correcting base-base mismatches and small insertions/deletions that arise from replication errors, their interaction with uracil metabolism can be complex. nih.govnih.gov For example, one hypothesis, proposed in the context of somatic hypermutation of immunoglobulin genes, suggested that dUTP incorporation during the repair of a U:G mismatch could generate a U:A pair. Subsequent excision of this uracil would create an AP site opposite an adenine, which could then be a substrate for error-prone polymerases, leading to mutations at A:T base pairs. nih.gov Although this specific hypothesis was not supported in its original context, it illustrates a plausible mutagenic pathway where the interplay between dUTP incorporation and repair processes can generate mutations. nih.gov

Translesion synthesis (TLS) is a DNA damage tolerance mechanism that employs specialized, low-fidelity DNA polymerases to replicate across DNA lesions that would otherwise block the high-fidelity replicative polymerases. nih.govnih.govuconn.edu These TLS polymerases are crucial in processing the damage arising from dUTP incorporation, particularly the resulting AP sites. nih.gov

TLS polymerases, which in eukaryotes include members of the Y-family (e.g., Rev1, Pol η, Pol ι, Pol κ) and the B-family (Pol ζ), are characterized by a more open active site that can accommodate bulky or non-instructional lesions like AP sites. nih.govnih.gov However, this flexibility comes at the cost of fidelity. When a replicative polymerase stalls at an AP site derived from uracil excision, a TLS polymerase is recruited to the site to insert a nucleotide opposite the lesion. nih.govnih.gov

The choice of nucleotide inserted opposite an AP site is not random and follows a "rule" that is specific to the polymerase, often referred to as the "A-rule" for many polymerases, which preferentially insert adenine. However, this is not universal, and the process is inherently error-prone. For example, studies in yeast have implicated Polζ in the mutagenic bypass of uracil-derived AP sites, leading to complex mutations. nih.gov The non-catalytic protein REV1 also plays a critical role, acting as a scaffold to coordinate the recruitment and switching of different TLS polymerases at the lesion site. nih.govuconn.edu

Therefore, while TLS allows the cell to complete replication and avoid the catastrophic collapse of a replication fork, it is a double-edged sword. nih.govresearchgate.net The bypass of AP sites generated from dUTP misincorporation by TLS polymerases is a direct source of base substitution mutations, contributing significantly to the mutagenic burden and genomic instability associated with elevated dUTP levels. nih.govuconn.edu

Table 2: Key Translesion Synthesis (TLS) Polymerases and Their Roles

| Polymerase | Family | Function in Uracilated DNA Processing | References |

| Pol ζ (zeta) | B-Family | Implicated in the mutagenic bypass of AP sites derived from uracil excision, leading to complex frameshift and substitution mutations. | nih.govnih.govuconn.edu |

| Pol η (eta) | Y-Family | Recruited to bypass abasic sites, which can be generated from dUTP incorporation, contributing to mutations at A:T base pairs. | nih.govnih.govuconn.edu |

| REV1 | Y-Family | Plays a key scaffolding role in recruiting other TLS polymerases to the site of damage (e.g., AP sites) and has catalytic activity (dCMP transferase). | nih.govuconn.edu |

| PrimPol | Primase-Polymerase | Involved in generating ssDNA gaps in response to genomic uracil, creating substrates that may require TLS for repair. | biorxiv.org |

Enzymatic Characterization and Structural Insights of Dutpase

Biochemical Properties of dUTPase Enzymes

The biochemical characteristics of dUTPase enzymes have been extensively studied across various species, revealing a highly efficient and specific catalytic activity. These enzymes are essential for cell viability in many organisms. researchgate.net

dUTPase exhibits a remarkable specificity for its substrate, dUTP. nih.govdrugbank.com This high level of specificity is critical, as the hydrolysis of structurally similar nucleotides such as dTTP, dCTP, or UTP would be detrimental to DNA and RNA synthesis. nih.govbenthamdirect.com The enzyme's active site can effectively discriminate between dUTP and other nucleotides based on both the pyrimidine (B1678525) base and the sugar moiety. drugbank.comresearchgate.net While dUTP is the primary substrate, some dUTPases, like the dimeric form found in Leishmania major, can also efficiently hydrolyze dUDP. nih.gov In contrast, dUDP acts as a competitive inhibitor for trimeric dUTPases. nih.govresearchgate.net

The kinetic efficiency of dUTPase is reflected in its Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), or turnover number (kcat). The Kₘ value, which is inversely related to the enzyme's affinity for its substrate, is typically in the low micromolar range for dUTP, indicating a high affinity. libretexts.org The specificity constant (kcat/Kₘ) for dUTP is generally very high, underscoring the enzyme's catalytic potency. nih.gov For example, dUTPases from Escherichia coli and herpes simplex virus type 1 both have a kcat/Kₘ of approximately 10⁷ M⁻¹s⁻¹. nih.gov However, the performance with other nucleotides is significantly lower. For instance, the Dugesia ryukyuensis dUTPase shows a performance for other nucleotides that is two orders of magnitude lower than for dUTP. researchgate.net

The catalytic activity of virtually all studied dUTPases is dependent on the presence of a divalent metal cation. researchgate.netnih.gov Magnesium (Mg²⁺) is the preferred and most effective cation for optimal enzyme function. nih.govbenthamdirect.com However, other divalent cations such as manganese (Mn²⁺), cobalt (Co²⁺), and zinc (Zn²⁺) can also support the hydrolysis of dUTP, albeit often with different efficiencies. researchgate.net For example, in Saccharomyces cerevisiae dUTPase, Mg²⁺ supports the highest rate of hydrolysis, but significant activity is also observed with Co²⁺, Mn²⁺, Ni²⁺, and Zn²⁺. researchgate.net

The metal ion plays a crucial role in coordinating the phosphate (B84403) chain of the dUTP substrate, facilitating the catalytic reaction. nih.govacs.org Some kinetic analyses suggest a requirement for two divalent cations for catalysis. nih.govwpmucdn.com While most studies point to the metal ion as an obligatory cofactor, some research on E. coli dUTPase has suggested that the enzyme can catalyze dUTP hydrolysis in the absence of divalent metal ions, with the cations serving to enhance the catalytic action rather than being strictly essential. nih.gov

Structural Architecture and Catalytic Mechanism

The structural organization of dUTPase is diverse, yet the catalytic mechanism for dUTP hydrolysis is highly conserved. The architecture of the enzyme is fundamental to its function, providing the framework for substrate binding and catalysis.

Based on their quaternary structure, dUTPases are classified into three main families: homotrimeric, homodimeric, and monomeric. researchgate.netpreprints.org The most common and extensively characterized family is the homotrimeric dUTPases, found in a wide range of organisms from bacteria to humans and in some viruses. researchgate.netbenthamdirect.comresearchgate.net These enzymes are symmetrical trimers, with each subunit folding into a jelly-roll beta-barrel structure. nih.govdrugbank.com A notable feature of the trimeric structure is the swapping of the C-terminal β-strands among the subunits, which is essential for stabilizing the trimer in human dUTPase. nih.govresearchgate.net

Dimeric dUTPases are less common and structurally distinct from the trimeric family. preprints.org Monomeric dUTPases, found in organisms like herpesviruses, contain all the necessary functional motifs within a single polypeptide chain, which folds to mimic the active site architecture of the trimeric enzymes. nih.govacs.org

In the prevalent homotrimeric dUTPases, the three identical active sites are located at the interfaces between the subunits. nih.govbenthamdirect.com A unique feature of this arrangement is that each active site is a composite, formed by conserved amino acid sequence motifs contributed by all three subunits. nih.govnih.govacs.org One subunit provides residues for recognizing the base and sugar, a second contributes residues for interacting with the phosphate chain, and the third subunit provides a flexible, glycine-rich C-terminal arm that covers the active site upon substrate binding. researchgate.netnih.govnih.gov

The catalytic mechanism proceeds via an Sₙ2-type nucleophilic attack. nih.govacs.orgpreprints.org A key catalytic residue, a highly conserved aspartate, activates a water molecule. preprints.orgebi.ac.uk This activated water molecule then performs an in-line attack on the α-phosphate of the dUTP substrate, leading to the cleavage of the phosphoanhydride bond and the formation of dUMP and pyrophosphate. nih.govpreprints.orgebi.ac.uk

The exquisite specificity of dUTPase for dUTP is achieved through a sophisticated molecular recognition mechanism within the active site. nih.gov The enzyme's ability to distinguish uracil (B121893) from the structurally similar cytosine and thymine (B56734) is crucial. This selection is accomplished by a β-hairpin structure within the active site. nih.govbenthamdirect.comelsevierpure.com The uracil base fits into a pocket where it forms hydrogen bonds exclusively with main-chain atoms of the protein backbone. nih.govelsevierpure.com This interaction pattern effectively mimics the Watson-Crick base pairing seen in DNA, allowing for the selection of uracil over cytosine. nih.gov Furthermore, the active site sterically prevents the binding of thymine, which has a methyl group at the C5 position, and also precludes the 2'-hydroxyl group of ribose, ensuring specificity for deoxyribonucleotides. nih.gov

Regulation of dUTPase Gene Expression and Protein Activity

The cellular activity of dUTPase is meticulously controlled at both the transcriptional and post-translational levels to ensure genomic integrity. This regulation allows cells to modulate dUTP levels in response to the cell cycle, developmental stage, and external stressors like DNA damage.

Transcriptional Regulation

The expression of the human dUTPase gene (DUT) is largely dependent on the cell's proliferative state. The nuclear isoform of dUTPase (DUT-N) is primarily expressed in a cell cycle-dependent manner, while the mitochondrial isoform (DUT-M) is expressed more consistently across tissues. nih.gov

Promoter and Transcription Factors: Functional analysis of the DUT gene promoter has identified crucial regulatory elements and transcription factors that drive its expression. nih.gov Key among these are Sp1 and E2F family members, which are well-known regulators of genes involved in the S-phase of the cell cycle. nih.gov The presence of binding sites for these factors aligns with the observation that DUT-N expression is highest in actively replicating cells. nih.gov Studies using techniques like chromatin immunoprecipitation (ChIP) have confirmed that dUTPase is among the genes bound by the E2F family. nih.gov

The tumor suppressor protein p53 also plays a significant role in regulating dUTPase. In response to DNA damage, such as that induced by the chemotherapeutic agent oxaliplatin, p53 can mediate the transcriptional downregulation of dUTPase. nih.govnih.gov This repression occurs through a p53-dependent mechanism, where p53 enrichment at the dUTPase promoter leads to a decrease in Sp1 binding, consequently reducing dUTPase mRNA and protein levels. nih.gov This regulatory link between p53 and dUTPase is a critical component of the cellular response to genotoxic stress. nih.govnih.gov

Table 1: Key Transcriptional Regulators of Human dUTPase

| Regulator | Type | Function | Effect on dUTPase Expression |

| Sp1 | Transcription Factor | Binds to the DUT promoter to drive basal expression. nih.gov | Positive |

| E2F-1 | Transcription Factor | Key regulator of S-phase genes; binds to the DUT promoter. nih.govnih.govwikipedia.org | Positive |

| p53 | Tumor Suppressor | Binds to the DUT promoter in response to DNA damage, reducing Sp1 binding. nih.govnih.govwikipedia.org | Negative |

| NF-κB | Transcription Factor | A putative binding site exists in the DUT promoter, suggesting a potential regulatory role. wikipedia.org | Putative Positive |

Post-Translational Regulation

Beyond transcriptional control, dUTPase activity is also modulated by post-translational modifications (PTMs), which are chemical alterations to the protein after its synthesis. abcam.com These modifications can affect the enzyme's stability, localization, and catalytic activity. abcam.comnih.gov

Phosphorylation: Phosphorylation is a key PTM regulating dUTPase function. The nuclear isoform, DUT-N, contains a consensus phosphorylation site for cyclin-dependent kinases (CDKs). wikipedia.org Phosphorylation at a specific serine residue (Ser-11) is part of its cell cycle regulation and is necessary for its activity. genecards.orguniprot.org This modification acts as a molecular switch, ensuring that dUTPase activity is highest when the cell is actively synthesizing DNA. wikipedia.orgabcam.com

Ubiquitination: Ubiquitination, the attachment of ubiquitin proteins, can target a protein for degradation or alter its function. nih.govresearchgate.net DUSP12, a phosphatase associated with cell cycle regulation, is known to be regulated by ubiquitination. researchgate.net For dUTPase, ubiquitination has been identified at several lysine (B10760008) residues, suggesting a role in modulating its stability and turnover within the cell. genecards.org For instance, downregulation of dUTPase following DNA damage can occur through mechanisms like ubiquitination and subsequent proteasomal degradation. nih.gov

Table 2: Post-Translational Modifications of Human dUTPase

| Modification | Site | Catalyzing Enzyme (Family) | Functional Consequence |

| Phosphorylation | Serine-11 (in nuclear isoform) genecards.org | Cyclin-dependent kinase (CDC2) genecards.org | Necessary for enzyme activity; occurs in a cell cycle-dependent manner. wikipedia.orguniprot.org |

| Ubiquitination | Lysine-151, Lysine-179, Lysine-251 genecards.org | E3 Ubiquitin Ligases researchgate.net | May regulate protein stability and degradation. nih.govgenecards.org |

Allosteric and Other Forms of Regulation

Allosteric Regulation: While many enzymes in nucleotide metabolism are subject to allosteric regulation (where binding of a molecule at one site affects the protein's activity at another site), studies on human dUTPase suggest its subunits work independently. nih.gov Unlike its relatives in the dUTPase superfamily, such as dCTP deaminases, human dUTPase does not appear to be cooperatively regulated by nucleotides like dTTP. nih.gov This lack of allosteric regulation may be an adaptation for more efficient and straightforward hydrolysis of dUTP, which is critical for preventing its incorporation into DNA. nih.gov However, some studies on eukaryotic dUTPase from other organisms, like Drosophila melanogaster, have indicated that nucleotide binding can induce conformational changes far from the active site, suggesting a potential for allosterism. tandfonline.com

Protein-Protein Interactions: In some biological systems, dUTPase activity is controlled by direct interaction with other proteins. A notable example is found in certain bacteria, where the Stl repressor protein acts as a potent inhibitor of phage dUTPase. oup.com The dUTPase binds tightly to the Stl protein, which in turn prevents Stl from binding to its DNA target. This interaction is precluded by the presence of dUTP, creating a novel regulatory switch that links dUTPase activity to gene expression control. oup.com

Cell Cycle and Differentiation-Dependent Regulation: The activity of dUTPase is tightly coupled to the cell cycle. In plant cells, for example, dUTPase activity increases at the boundary of the G1 and S phases, remains high throughout the S phase (the period of DNA synthesis), and then drops to almost undetectable levels during the G1 and G2 phases. nih.gov Similarly, in non-primate lentiviruses, the viral dUTPase is crucial for replication in non-dividing cells like macrophages, where the host cell's dUTPase levels are low. nih.gov As cells differentiate and exit the cell cycle, dUTPase activity progressively decreases. nih.govnih.gov This ensures that the enzyme's activity is present when needed for DNA replication but is otherwise minimized.

Interactions and Cellular Context of Dutp Metabolism

Crosstalk with Other Deoxynucleotide Triphosphates

The cellular pools of deoxynucleotide triphosphates (dNTPs), including dUTP, are maintained in a delicate balance crucial for high-fidelity DNA replication. This balance is largely controlled by the enzyme ribonucleotide reductase (RNR), which catalyzes the rate-limiting step in dNTP synthesis. pnas.org The activity of RNR is subject to complex allosteric regulation by dNTPs themselves, creating a sophisticated crosstalk network.

The binding of ATP or dATP to the specificity site promotes the reduction of UDP and CDP, leading to the synthesis of pyrimidine (B1678525) nucleotides. nih.gov

The binding of dTTP promotes the reduction of GDP. nih.gov

The binding of dGTP stimulates the reduction of ADP. nih.gov

This intricate regulatory mechanism ensures that an overabundance of one dNTP can modulate the production of others, thereby maintaining the appropriate ratios for DNA synthesis. While dUTP itself is not a primary allosteric effector of RNR, its precursor, UDP, is a substrate, and the product of its downstream pathway, dTTP, is a key regulator. Therefore, the metabolism of dUTP is indirectly but tightly linked to the concentrations of the other canonical dNTPs. An imbalance, such as an elevated dUTP/dTTP ratio, can lead to the misincorporation of uracil (B121893) into DNA. mdpi.com

| Regulatory dNTP | Effect on RNR Specificity Site | Consequence for dNTP Synthesis |

| ATP or dATP | Promotes reduction of UDP and CDP | Increases pyrimidine dNTPs |

| dTTP | Promotes reduction of GDP | Increases dGTP |

| dGTP | Promotes reduction of ADP | Increases dATP |

Influence of Transcriptional Activity on dUTP Incorporation into DNA

There is a demonstrated link between the level of transcriptional activity and the incorporation of dUTP into the genome. In the yeast Saccharomyces cerevisiae, highly transcribed genes exhibit a greater accumulation of apurinic/apyrimidinic (AP) sites, which are largely derived from the removal of uracil from the DNA. nih.gov This suggests that high levels of transcription are associated with an increased incorporation of dUTP in place of dTTP. nih.gov

One hypothesis to explain this phenomenon is that the high concentration of UTP required to support robust transcription may lead to a localized increase in the dUTP:dTTP ratio within the dNTP pool available for DNA synthesis. nih.gov This localized imbalance would make the incorporation of dUTP by DNA polymerases more likely during both DNA replication and repair synthesis that occurs in these highly active regions of the genome. nih.gov

Coordination with Cell Cycle Progression

The metabolism of dUTP is closely coordinated with the progression of the cell cycle to ensure that dUTP levels are appropriately managed during the critical phase of DNA replication (S phase). The primary enzyme responsible for controlling dUTP levels, dUTPase, shows cell cycle-dependent activity. In plant cells, dUTPase activity increases at the G1/S boundary and remains high throughout the S phase, while it is almost undetectable during the G1 and G2 phases. pnas.org Similarly, in human cells, the nuclear isoform of dUTPase (DUT-N) is upregulated during the S phase, which corresponds to its role in protecting the replicating genome from uracil incorporation. wikipedia.org

This temporal regulation ensures that as the cell prepares for and undergoes DNA replication, the machinery to minimize dUTP levels is fully active, thus preserving the integrity of the newly synthesized DNA. Conversely, in non-dividing or terminally differentiated cells, dUTPase activity is generally low. mdpi.com This makes these cells particularly vulnerable to the consequences of uracil misincorporation if DNA synthesis is induced, for example, during a viral infection. mdpi.com

Interdependence with DNA Repair Pathways Beyond BER

While the removal of uracil from DNA is the canonical function of the Base Excision Repair (BER) pathway, initiated by uracil-DNA glycosylase (UNG), there is evidence of interplay with other DNA repair systems. The presence of uracil can, under certain circumstances, trigger the Mismatch Repair (MMR) pathway.

Biochemical studies have shown that the human MMR protein MutSα can recognize and initiate the faithful repair of U•G mismatches, which are the same lesions targeted by UNG. nih.govbohrium.com This repair by the MMR system is dependent on ATP, PCNA, and DNA polymerase δ, which are all hallmarks of canonical mismatch repair. nih.gov It has been proposed that nicks or gaps in the DNA, which can be intermediates in the BER process, might serve as signals to initiate MMR. nih.gov This suggests a level of redundancy and potential cooperation between BER and MMR in the management of genomic uracil. nih.gov

The connection between dUTP metabolism and the primary double-strand break (DSB) repair pathways—Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ)—is less direct. wikipedia.orgtaylorandfrancis.com These pathways are primarily activated in response to DSBs. nih.gov However, a "futile cycle" of dUTP incorporation and BER-mediated removal can lead to the accumulation of single-strand breaks. If these breaks are in close proximity on opposite strands or if a replication fork encounters an unrepaired single-strand break, a DSB can be formed, which would then necessitate repair by either HR or NHEJ. wikipedia.org Therefore, a failure to properly regulate dUTP levels can indirectly lead to the engagement of these major DSB repair pathways.

Role in Host-Pathogen Interactions: Viral dUTPases

Many DNA viruses and retroviruses have evolved to encode their own dUTPase. mdpi.comnih.gov This is a crucial strategy for these pathogens, as it allows them to replicate efficiently, particularly in non-dividing host cells like macrophages, where the cellular dUTPase levels are low. mdpi.com By hydrolyzing dUTP, the viral dUTPase prevents the incorporation of uracil into the viral genome, which could otherwise lead to mutations and a non-viable viral progeny. researchgate.net

Viral dUTPases play a critical role in ensuring the fidelity of viral genome replication. researchgate.net

Herpesviruses : For viruses like Herpes Simplex Virus-1 (HSV-1), the viral dUTPase is not essential for replication in cultured cells but is crucial for efficient replication and pathogenesis in an animal host, particularly in neuronal cells. nih.govmdpi.com Mutants lacking dUTPase are often attenuated in vivo. psu.edu

Poxviruses : These large DNA viruses replicate exclusively in the cytoplasm and encode a suite of enzymes, including dUTPase, to create a favorable environment for DNA synthesis, independent of the host cell's nuclear machinery. nih.govlibretexts.org

Retroviruses : Non-primate lentiviruses, such as Feline Immunodeficiency Virus (FIV) and Caprine Arthritis-Encephalitis Virus (CAEV), encode a dUTPase that is essential for their replication in macrophages. mdpi.comnih.gov This enzyme is often packaged into the virion, ensuring its immediate availability upon infection of a new cell. researchgate.net The presence of a viral dUTPase is thought to be critical for preventing mutagenic uracil incorporation during the process of reverse transcription. nih.govnih.gov

Interestingly, some viral dUTPases have acquired functions beyond simple enzyme activity. For instance, dUTPases from certain herpesviruses can modulate the host's innate immune response, acting as Pathogen-Associated Molecular Patterns (PAMPs) that interact with host cell receptors like Toll-like receptor 2 (TLR2). nih.gov

| Virus Family | Example Virus | Role of Viral dUTPase in Replication |

| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | Required for efficient replication and virulence in non-dividing cells (e.g., neurons) in vivo. nih.govmdpi.com |

| Poxviridae | Vaccinia Virus | Part of a suite of viral enzymes for cytoplasmic DNA replication. nih.gov |

| Retroviridae | Feline Immunodeficiency Virus (FIV) | Essential for replication in non-dividing cells like macrophages; often packaged in the virion. mdpi.comnih.gov |

Phylogenetic analyses suggest that viruses have acquired dUTPase genes from their hosts through horizontal gene transfer on multiple independent occasions. mdpi.com A significant piece of evidence for this is that the dUTPase genes found in DNA viruses that infect eukaryotes lack the introns that are present in their eukaryotic host's corresponding genes. mdpi.com This suggests that the viral genes were acquired via a retro-transposition event involving an intermediary mRNA that was reverse-transcribed into cDNA and then integrated into the viral genome. mdpi.com

The evolutionary journey of the herpesvirus dUTPase is particularly complex, appearing to involve the capture of a host gene followed by an internal duplication event. nih.gov This resulted in a larger, monomeric enzyme with a single active site composed of elements from both halves of the duplicated protein. nih.gov This evolutionary adaptation may have allowed the protein to acquire novel functions beyond its enzymatic role. nih.gov

Evolutionary Dynamics of Dutp Metabolic Enzymes

Phylogenetic Relationships of dUTPase Across Biological Kingdoms

Deoxyuridine 5'-triphosphate nucleotidohydrolase, or dUTPase, is a ubiquitous and essential enzyme found in all three domains of life—Archaea, Bacteria, and Eukarya—as well as in many viruses. brainly.comnih.govrowan.edu Its widespread presence suggests that the dut gene, which codes for dUTPase, was likely present in the last universal common ancestor (LUCA). nih.gov The primary function of dUTPase is to hydrolyze dUTP into dUMP and pyrophosphate, which serves two crucial roles: it prevents the misincorporation of dUTP into DNA and provides the precursor (dUMP) for the synthesis of thymidine (B127349) triphosphate (dTTP). wikipedia.orgnih.gov

Phylogenetic analyses based on amino acid sequences have revealed that dUTPases can be classified into at least three distinct structural families based on their oligomerization state: monomeric, dimeric, and homotrimeric. mdpi.com These families exhibit different structural folds.

Homotrimeric dUTPases : This is the largest and most extensively characterized family, found in a wide range of organisms including plants, animals, fungi, bacteria, and certain viruses like retroviruses and poxviruses. mdpi.com The structure of these enzymes typically consists of three identical subunits that form an eight-stranded jelly-roll beta barrel. wikipedia.org

Dimeric dUTPases : This family has a novel all-alpha fold and is structurally unrelated to the trimeric family. wikipedia.orgfrontiersin.org

Monomeric dUTPases : These are found exclusively in herpesviruses and are believed to have evolved from a gene duplication event of a trimeric dUTPase gene. rowan.edunih.gov

The existence of these distinct families, with some organisms even lacking a recognizable dut gene, suggests that the evolution of dUTPase has been complex, involving multiple independent evolutionary events and instances of gene loss. frontiersin.org For instance, the dUTPase-encoding dut genes and the dCTP deaminase-encoding dcd genes are considered a paralogous gene family, having arisen from a common ancestor. nih.gov

| dUTPase Family | Quaternary Structure | Structural Fold | Distribution |

|---|---|---|---|

| Homotrimeric | Three identical subunits | All-beta (jelly-roll) | Eukarya, Bacteria, Archaea, Retroviruses, Poxviruses |

| Dimeric | Two identical subunits | All-alpha | Found in some bacteria (e.g., Campylobacter jejuni) and certain bacteriophages. |

| Monomeric | Single polypeptide chain | Derived from trimeric fold via gene duplication | Herpesviruses (Alpha- and Gammaherpesvirinae) |

Evidence for Horizontal Gene Transfer in dUTPase Evolution

Horizontal gene transfer (HGT), the movement of genetic material between different organisms, has played a significant role in the evolution of the dut gene. nih.govwikipedia.orgbritannica.com Phylogenetic analyses have identified multiple, well-supported instances of HGT of dut genes between viruses and their hosts across all three domains of life. nih.govnih.govasm.org This indicates that viruses have acquired the dut gene from their hosts on several independent occasions throughout evolutionary history. mdpi.com

One of the most compelling pieces of evidence for HGT comes from the comparison of eukaryotic and viral dut genes. Eukaryotic dut genes contain introns, which are non-coding sequences that are removed from messenger RNA (mRNA) during processing. In contrast, the dut genes found in DNA viruses that infect eukaryotes lack these introns. nih.govnih.govasm.org This structural difference strongly suggests that the transfer of the gene from a eukaryotic host to a DNA virus did not occur through the transfer of genomic DNA. Instead, it is hypothesized that the transfer was mediated by a retroviral agent. nih.govasm.org In this proposed mechanism, the host's processed mRNA, which lacks introns, is reverse-transcribed into complementary DNA (cDNA) and then integrated into the viral genome. mdpi.com

This retroviral-mediated HGT is a significant finding, as it represents a documented case of host-to-pathogen gene transfer occurring in all three domains of life. nih.gov Examples of such transfers include:

Poxvirus and avian adenovirus dUTPases show a close relationship to those of vertebrates. nih.gov

The dUTPase of the Chlorella virus clusters with eukaryotic dUTPases. nih.gov

Bacteriophage dUTPases often cluster with those of their bacterial hosts. nih.gov

| Type of Evidence | Observation | Implication |

|---|---|---|

| Phylogenetic Analysis | Viral dUTPase sequences cluster within host clades (e.g., poxvirus dUTPase with vertebrate dUTPase). nih.gov | The viral gene was likely acquired from the host rather than through vertical descent from a common viral ancestor. |

| Gene Structure | Eukaryotic host dut genes contain introns, while the corresponding genes in their DNA viruses are intronless. nih.govnih.govasm.org | The gene was transferred via an mRNA intermediate, likely through a retroviral-mediated mechanism. |

| Genomic Location | The location of the dut gene is variable even among closely related viruses and bacteria, suggesting multiple integration events. nih.govnih.gov | The gene has been acquired independently on multiple occasions. |

Evolutionary Pressure for Uracil (B121893) Exclusion from DNA

The use of thymine (B56734) in DNA instead of the structurally similar uracil, which is found in RNA, is a fundamental feature of molecular biology that arose due to strong evolutionary pressure to maintain genomic stability. quora.comresearchgate.netstackexchange.com The primary driver for the exclusion of uracil from DNA is the inherent chemical instability of cytosine. rowan.edu

Cytosine can undergo spontaneous hydrolytic deamination to form uracil. nih.govoup.comjst.go.jp This is a frequent event, estimated to occur hundreds of times per cell per day. stackexchange.com If uracil were a natural component of DNA, this deamination would create a U:G mismatch. During DNA replication, this uracil would pair with adenine (B156593), leading to a C:G to T:A transition mutation in one of the daughter strands. rowan.edu

To counteract this mutagenic threat, organisms have evolved sophisticated DNA repair mechanisms. nih.gov A key enzyme in this process is uracil-DNA glycosylase (UNG), which recognizes and excises uracil from DNA. researchgate.netoup.com The use of thymine (5-methyluracil) as the legitimate base in DNA provides a clear distinction for the repair machinery. Any uracil found in DNA is recognized as abnormal—the product of cytosine deamination—and is promptly removed and replaced with a cytosine, thus preserving the original genetic information. researchgate.netstackexchange.com If DNA naturally contained uracil, the repair system would be unable to distinguish between a legitimate uracil and one that arose from cytosine deamination, leading to an accumulation of mutations. researchgate.net

Therefore, the establishment of thymine as a core component of DNA is considered a crucial evolutionary step that made the long-term, stable storage of genetic information possible. researchgate.net Additional factors contributing to the selection of thymine include:

Increased Photochemical Stability : Thymine has a greater resistance to photochemical mutation from UV radiation compared to uracil, further enhancing the stability of the genetic code. quora.comresearchgate.net

Improved Base Pairing Specificity : The methyl group of thymine restricts its pairing to adenine, reducing the rate of mismatches during DNA replication compared to uracil, which can exhibit more promiscuous base-pairing. stackexchange.comwordpress.com

In contrast, RNA is a more transient molecule, and the occasional deamination of cytosine to uracil does not have the same lasting consequences for the organism. stackexchange.com Furthermore, the synthesis of uracil is energetically less expensive than that of thymine, which may account for its retention in RNA. quora.com

Advanced Research Methodologies for Dutp and Dntp Pool Analysis

Quantitative Methodologies for Intracellular dUTP and dNTP Pools

Accurately quantifying the intracellular concentrations of dUTP and the canonical dNTPs (dATP, dCTP, dGTP, dTTP) is essential for elucidating the mechanisms of DNA metabolism and the effects of various genetic and environmental factors. springernature.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantitative analysis of dNTPs. rsc.org This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the specificity and sensitivity of mass spectrometry, allowing for the simultaneous measurement of multiple nucleotides in a single run. researchgate.netnih.gov The process involves first separating the nucleotides from a complex cellular lysate using LC, often employing techniques like online solid-phase extraction (SPE) or porous graphitic carbon (PGC) columns to handle the charged and hydrophilic nature of these molecules. researchgate.netthermofisher.com Following separation, the analytes are ionized, typically using electrospray ionization (ESI), and detected by a mass spectrometer based on their unique mass-to-charge (m/z) ratios. researchgate.netnih.gov

This method has been successfully applied to quantify dNTPs in various biological samples, including human peripheral blood mononuclear cells. researchgate.net For instance, LC-MS/MS analysis was instrumental in revealing an unusually high concentration of dUTP relative to dTTP in macrophages, highlighting a unique aspect of nucleotide metabolism in these non-dividing cells. nih.gov Despite its power, challenges remain, such as interference from highly abundant ribonucleoside triphosphates (rNTPs), which may require specific procedures like periodate (B1199274) oxidation to remove them from the sample matrix for accurate dCTP and dGTP quantification. researchgate.net

Table 1: Key Features of LC-MS/MS for dNTP Analysis

| Feature | Description | Reference |

|---|---|---|

| Principle | Separation of analytes by liquid chromatography followed by detection based on mass-to-charge ratio using tandem mass spectrometry. | rsc.org |

| Separation | Often utilizes porous graphitic carbon (PGC) columns or online solid-phase extraction (SPE) to separate hydrophilic nucleotides. | researchgate.net |

| Detection | Highly sensitive and specific, allowing for simultaneous quantification of multiple nucleotides (e.g., dATP, dCTP, dGTP, dTTP, dUTP). | researchgate.netnih.gov |

| Application | Used to determine dNTP concentrations in cell extracts, such as peripheral blood mononuclear cells and macrophages. | researchgate.netnih.gov |

| Challenge | Potential interference from abundant rNTPs may require additional sample preparation steps like periodate oxidation. | researchgate.net |

Enzymatic assays based on DNA polymerization are a widely used alternative to chromatography for quantifying dNTPs. nih.gov The fundamental principle of these assays is that the dNTP to be measured is the limiting substrate for a DNA polymerase in a reaction containing a specific synthetic oligonucleotide template-primer. nih.govspringernature.com The amount of DNA synthesis, which is directly proportional to the concentration of the target dNTP in the sample, is then measured using various detection methods. nih.gov

Fluorescence-based assays have emerged as a rapid, sensitive, and high-throughput method for dNTP quantification, providing a safer alternative to radioactive methods. nih.govtandfonline.com These assays utilize fluorescence to detect the incorporation of dNTPs into a DNA strand. nih.gov One common approach is a TaqMan-like assay, where a DNA polymerase reaction is designed so that the incorporation of the limiting dNTP leads to the generation of a fluorescent signal. nih.govsemanticscholar.org The intensity of the fluorescence is directly proportional to the amount of dNTP present in the sample. nih.gov

This technique has been successfully used to detect dATP, dTTP, dGTP, dCTP, and dUTP in both in vitro assays and intracellular extracts from cancer cells. nih.gov The method demonstrates excellent linearity and sensitivity, with limits of detection (LOD) and quantification (LOQ) in the low picomole range. nih.gov However, researchers must be aware of potential inhibition of the polymerase by components in the cellular extract, which can affect both polymerization and exonuclease activities, necessitating careful kinetic analysis to ensure data accuracy. semanticscholar.orgresearchgate.net

Table 2: Performance of a Fluorescence-Based dNTP Quantification Assay

| Parameter | dATP | dGTP | dCTP | dTTP | dUTP |

|---|---|---|---|---|---|

| Limit of Detection (pmol) | <0.77 | <0.77 | <0.77 | <0.77 | <0.77 |

| Limit of Quantification (pmol) | <1.3 | <1.3 | <1.3 | <1.3 | <1.3 |

| Intra-assay Variation (%) | <4.6 | <4.6 | <4.6 | <4.6 | <4.6 |

| Inter-assay Variation (%) | <10 | <10 | <10 | <10 | <10 |

Data adapted from a study demonstrating a novel fluorescence-based approach for dNTP quantification. nih.gov

The traditional enzymatic method for dNTP quantification relies on the incorporation of radioactive isotopes. nih.govnih.gov In this assay, a specific dNTP from a cell extract is quantified by measuring its incorporation into a synthetic oligonucleotide by a DNA polymerase. nih.gov The reaction mixture includes a radiolabeled tracer, such as [³H] or [³²P]-labeled dNTP, and the amount of radioactivity incorporated into the newly synthesized DNA is measured to determine the concentration of the unknown dNTP. nih.govspringernature.com

This method is known for its sensitivity and reliability. nih.govsemanticscholar.org However, it is also labor-intensive, involves the use of hazardous radioactive materials, and is not easily adapted for high-throughput screening. nih.govsemanticscholar.org Despite these drawbacks, it has long been a standard for dNTP analysis and serves as a benchmark for newer methods. springernature.com Studies comparing radioactive and fluorescent methods for dUTP quantification in Mycobacterium smegmatis have shown comparable results, validating the accuracy of the newer techniques. mdpi.com

Table 3: Comparison of dUTP Quantification by Fluorescent and Radioactive Methods in M. smegmatis

| Strain | Method | dUTP (pmol/10⁸ cells) | p-value |

|---|---|---|---|

| Wild-type | Fluorescent | ~1.0 | 0.0125 |

| Radioactive | ~0.5 | ||

| dUTPase inactive mutant | Fluorescent | ~15.0 | 0.0621 |

| Radioactive | ~10.0 |

Data adapted from Hirmondó et al., 2017, as presented in a 2023 study. mdpi.com